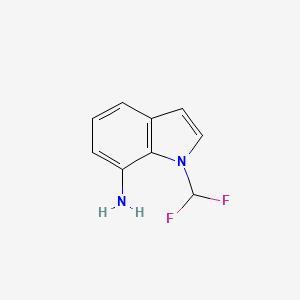

1-(difluoromethyl)-1H-indol-7-amine

Description

Significance of Indole (B1671886) Derivatives as Core Scaffolds in Organic and Synthetic Methodology Research

The indole ring system, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, is a privileged structure in the realm of organic and medicinal chemistry. mdpi.comnih.govijpsr.com This heterocyclic compound is a cornerstone in drug discovery and development, appearing as a central feature in a vast number of natural products, alkaloids, and synthetic pharmaceuticals. nih.govdaneshyari.com The versatility of the indole scaffold allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. mdpi.comnih.gov

In synthetic methodology research, the indole nucleus provides a rich platform for developing new chemical reactions and strategies. ijpsr.com Its different positions (e.g., N1, C2, C3, C7) can be selectively functionalized, offering chemists a versatile template to construct complex molecular architectures. ossila.comsemanticscholar.org The development of novel methods for indole synthesis and modification is a vibrant area of academic research, aimed at creating libraries of diverse compounds for screening and further investigation. ijpsr.comdaneshyari.com

Strategic Integration of Fluorine and Difluoromethylation into Organic Molecules for Research Purposes

The incorporation of fluorine atoms into organic molecules is a widely used strategy in modern chemical research to modulate a compound's properties. daneshyari.combohrium.com The unique characteristics of fluorine—its high electronegativity, small size, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com

Specifically, the difluoromethyl group (-CF2H) has garnered significant attention as a valuable substituent in the design of new chemical entities. nih.govresearchgate.net It is often employed as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH2) groups, which are common pharmacophores. nih.govnih.gov The -CF2H group can act as a hydrogen bond donor and is more lipophilic than a hydroxyl or amino group, potentially enhancing a molecule's ability to cross cell membranes. nih.govresearchgate.net Its introduction can also improve metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The development of new and efficient difluoromethylation reactions is a key focus in synthetic chemistry, enabling the late-stage introduction of this group into complex molecules. ingentaconnect.comnih.govrsc.org

Table 1: Key Properties of the Difluoromethyl Group for Research Applications

| Property | Description | Impact in Chemical Research |

|---|---|---|

| Bioisosterism | Acts as a mimic for hydroxyl, thiol, or amine groups. nih.govnih.gov | Allows for the systematic modification of known bioactive scaffolds to explore structure-activity relationships. |

| Lipophilicity | More lipophilic than -OH or -NH2 groups. nih.gov | Can be used to fine-tune the solubility and membrane permeability of research compounds. |

| Hydrogen Bonding | The C-H bond in the -CF2H group can act as a hydrogen bond donor. nih.gov | Offers an additional point of interaction for binding to target proteins or receptors. |

| Metabolic Stability | Generally resistant to oxidative metabolism compared to a C-H bond. mdpi.com | Useful for creating more robust molecular probes for biological studies. |

Overview of 1-(Difluoromethyl)-1H-indol-7-amine as a Subject of Advanced Chemical Research

The compound this compound represents a confluence of the structural features discussed above. It is a specialized chemical building block designed for use in advanced chemical synthesis. chemscene.com While extensive research on this specific molecule is not widely published, its structure suggests its utility as a starting material or intermediate in the creation of more complex, novel compounds for research purposes.

The molecule combines three key features of interest to synthetic chemists:

An indole core , providing a versatile and biologically relevant scaffold. nih.gov

A 7-amino group , which serves as a crucial synthetic handle for further chemical modifications, such as amide bond formation or the construction of larger heterocyclic systems. semanticscholar.org

A 1-difluoromethyl group , which imparts the unique electronic and steric properties of this fluorinated substituent directly onto the indole nitrogen. acs.org The placement at the N1 position influences the electronic character of the entire indole ring system.

In a research context, this compound would likely be synthesized from its nitro precursor, 1-(difluoromethyl)-7-nitro-1H-indole, through a standard chemical reduction of the nitro group to an amine. sigmaaldrich.com Researchers can then utilize the reactive 7-amino group to couple this fluorinated indole with other molecules, thereby generating a library of new chemical entities for screening in various research applications, from materials science to drug discovery. chemscene.com The presence of the N-difluoromethyl group makes these resulting compounds particularly interesting for studies where enhanced metabolic stability or modified lipophilicity are desired.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula | Key Role/Feature |

|---|---|---|

| This compound | C₉H₈F₂N₂ | The subject of this article; a fluorinated chemical building block. |

| Indole | C₈H₇N | The core heterocyclic scaffold. nih.govdaneshyari.com |

| 1-(difluoromethyl)-7-nitro-1H-indole | C₉H₆F₂N₂O₂ | A likely synthetic precursor to the title compound. sigmaaldrich.com |

| Brassinin | C₁₁H₁₂N₂S₂ | A naturally occurring indole phytoalexin with antitumor activity. semanticscholar.org |

| Cyclobrassinin | C₁₁H₁₀N₂S₂ | A related phytoalexin to Brassinin. semanticscholar.org |

| 3-Aminomethylindole | C₉H₁₀N₂ | A key intermediate for the synthesis of phytoalexins. semanticscholar.org |

| 7-Cyanoindole | C₉H₆N₂ | A precursor for synthesizing 7-aminomethylindole. semanticscholar.org |

| 7-Aminomethylindole | C₉H₁₀N₂ | A useful precursor for bis-indole derivatives. semanticscholar.org |

| 4-Nitro-1-(triisopropylsilyl)-1H-indole | C₁₇H₂₆N₂O₂Si | An intermediate in the synthesis of substituted indoles. dundee.ac.uk |

| 5-bromo-1H-indazol-3-amine | C₇H₅BrN₄ | An intermediate in the synthesis of indazole derivatives. nih.gov |

Structure

3D Structure

Properties

Molecular Formula |

C9H8F2N2 |

|---|---|

Molecular Weight |

182.17 g/mol |

IUPAC Name |

1-(difluoromethyl)indol-7-amine |

InChI |

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2 |

InChI Key |

BESYIEBGZSVQDU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)N)N(C=C2)C(F)F |

Origin of Product |

United States |

Mechanistic Investigations of Reactions Involving 1 Difluoromethyl 1h Indol 7 Amine Precursors and Analogs

Elucidation of Reaction Intermediates and Transition States

The formation of difluoromethylated indoles and related functionalized heterocyclic systems proceeds through various reactive intermediates, the nature of which depends on the specific reaction conditions and reagents employed. Key intermediates that have been identified and studied include difluorocarbene, difluoromethyl radicals, and organometallic species.

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a powerful tool for introducing fluorine into organic molecules. chinesechemsoc.org Generated in situ from precursors like bromodifluoroacetate or chlorodifluoromethane (B1668795), :CF₂ can act as both a C1 synthon and a fluorine source. acs.org Mechanistic studies have shown that the reaction of :CF₂ with ortho-vinylanilines can lead to the formation of 2-fluoroindoles in a formal [4+1] cyclization. dntb.gov.ua This process involves a cascade of difluorocarbene-trapping and intramolecular Michael addition, followed by the cleavage of a C(sp³)–F bond. dntb.gov.ua

In reactions with 2-aminoarylketones, difluorocarbene has been shown to undergo an unprecedented atom recombination to produce 3-fluorinated oxindoles. chinesechemsoc.org Density functional theory (DFT) calculations suggest a pathway initiated by the electrophilic attack of :CF₂ on the amino group, forming a zwitterionic indoliniumolate intermediate. This is followed by intramolecular cyclization and a 1,2-fluorine shift to yield the final product. chinesechemsoc.org The versatility of difluorocarbene is further highlighted by its ability to undergo base-controlled selective cleavage of one or two C–F bonds, allowing it to function as either a CF or a C source in the synthesis of indolizines. rsc.org

Table 1: Calculated Free Energy Barriers for :CF₂ Reaction with 2-Aminoarylketone Data derived from computational studies on reaction mechanisms.

| Reaction Step | Transition State | Calculated Free Energy Barrier (kcal/mol) |

| Electrophilic attack by :CF₂ | TS-A | 1.7 |

| Intramolecular cyclization | TS-E | 23.5 |

| 1,2-Fluorine shift | TS-F | - |

| The rate-limiting step is the intramolecular cyclization. |

Radical difluoromethylation has become a versatile method for incorporating the CF₂H group into organic molecules, valued for its mild reaction conditions and broad substrate compatibility. researchgate.net The difluoromethyl radical (•CF₂H) is a key intermediate in these processes. It can be generated from various precursors, such as difluoromethyl tetrazole sulfone or sodium difluoromethanesulfinate (HCF₂SO₂Na), through photochemical or electrochemical methods. rsc.orgnih.gov

Mechanistic experiments, including cyclic voltammetry (CV), have indicated that transformations like the electrochemical C-2 difluoromethylation of indoles proceed via a radical pathway. nih.govrsc.org In photoinduced reactions, the generated difluoromethyl radical adds across π-bond systems, such as the indole (B1671886) ring, to form a new C–C bond. rsc.orgresearchgate.net This approach has been successfully used in the difluoromethylation–cyclization of indole derivatives to create polycyclic indole structures. rsc.org

Transition-metal catalysis plays a crucial role in the functionalization of indoles. Palladium-catalyzed reactions, for instance, have been developed for the regioselective synthesis of trifluoromethyl-containing indoles and indolines from unactivated alkenes. nih.gov These reactions proceed through a catalytic cycle involving organopalladium intermediates. The mechanism typically involves the oxidative addition of a palladium(0) species to a precursor, followed by migratory insertion of the alkene, and subsequent reductive elimination to yield the product and regenerate the catalyst. The structure of the alkene substrate has been shown to control the regioselectivity of the annulation reaction. nih.gov

Copper catalysis is also employed in radical dearomatization reactions. For example, the trifluoromethylative dearomatization of indoles with CO₂ involves a copper-catalyzed pathway. acs.org Theoretical investigations suggest that this transformation begins with the deprotonation of an amine and CO₂ insertion. This is followed by the addition of a CF₃• radical to the indole, and a subsequent intramolecular C–O coupling, facilitated by the copper catalyst, affords the final spirocyclic indoline product. acs.org

Stereochemical Control and Regioselectivity in Difluoromethylation and Indole Functionalization

Achieving high levels of stereochemical control and regioselectivity is a central challenge in the synthesis of complex molecules. In the context of indole functionalization, significant progress has been made. For example, palladium-catalyzed dual functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides provides a controllable and regioselective route to various trifluoromethyl-containing indoles. nih.gov The regioselectivity between 1,1-geminal and 1,2-vicinal difunctionalization is dictated by the structure of the alkene substrate. nih.gov

Furthermore, iodine(I/III)-catalyzed dearomatization of indoles has been shown to produce 2,3-difluorinated indolines with remarkable diastereoselectivity. chemrxiv.org Theoretical calculations suggest this high selectivity arises from dipole-dipole interactions involving the C-F bond in a β-fluorine-substituted carbocation intermediate. chemrxiv.org Regioselectivity can also be controlled by other factors, such as temperature, as demonstrated in the synthesis of indole-based sulfides. rsc.org Additionally, specific C-H functionalization, such as the highly regioselective C5-H direct iodination of indoles, offers a practical method for late-stage molecular decoration without the need for metal catalysts. rsc.org

Table 2: Examples of Regioselective Functionalization of Indole Analogs

| Reaction Type | Catalyst/Reagent | Position of Functionalization | Key Feature |

| Dual Functionalization | Palladium | C2/C3 | Substrate-controlled regioselectivity nih.gov |

| Dearomative Difluorination | Iodine(I/III) | C2, C3 | High diastereoselectivity chemrxiv.org |

| Direct Iodination | N-Iodosuccinimide | C5 | High regioselectivity, metal-free rsc.org |

| Thiolation | In(OTf)₃ | C2/C3 | Temperature-controlled regioselectivity rsc.org |

| Electrochemical Difluoromethylation | HCF₂SO₂Na | C2 | High regioselectivity for C2 position rsc.org |

Single-Electron Transfer (SET) Mechanisms in Photochemical and Radical Reactions

Single-electron transfer (SET) is a fundamental process that initiates many photochemical and radical reactions involving indole derivatives. rsc.org In these mechanisms, an electron is transferred from a donor to an acceptor molecule, often upon absorption of visible light, to generate radical ion intermediates. acs.orgyoutube.com

Kinetic and Thermodynamic Studies of Relevant Reaction Pathways

Understanding the kinetic and thermodynamic parameters of a reaction is essential for controlling its outcome. In the context of reactions involving difluorocarbene, computational studies have been instrumental in mapping out reaction pathways and identifying rate-limiting steps. For example, DFT calculations on the formation of 3-fluorinated oxindoles from 2-aminoarylketones and :CF₂ revealed that the initial electrophilic attack of the carbene on the amine has a very low free energy barrier (1.7 kcal/mol). chinesechemsoc.org In contrast, the subsequent intramolecular cyclization step has a much higher barrier (23.5 kcal/mol), identifying it as the rate-limiting step of the transformation. chinesechemsoc.org

These theoretical studies provide valuable insights into the feasibility of proposed mechanisms. By calculating the free energy profiles of different potential pathways, researchers can distinguish between kinetically and thermodynamically favored products. This knowledge is crucial for optimizing reaction conditions to achieve desired selectivity and yield, particularly in complex cascade reactions where multiple intermediates and competing pathways exist. researchgate.net

Based on a comprehensive search of available scientific literature and databases, detailed computational and theoretical chemistry studies specifically focused on the compound 1-(difluoromethyl)-1H-indol-7-amine are not publicly available.

Therefore, it is not possible to provide the specific research findings, data tables, and in-depth analysis for the requested outline sections, which include:

Computational and Theoretical Chemistry Studies

Computational Elucidation of Reaction Mechanisms

Transition State Characterization and Reaction Path Calculations

While general computational methodologies for the indole (B1671886) scaffold and its derivatives are well-established in chemical literature, the application of these methods and the resulting specific data for 1-(difluoromethyl)-1H-indol-7-amine have not been published or indexed in the searched resources. Fulfilling the request for detailed research findings and data tables would require access to primary research data that does not appear to exist in the public domain.

A thorough search for the chemical compound "this compound" has not yielded any specific computational and theoretical chemistry studies. There is no available information in the search results regarding its energetic profiles, activation barriers for synthetic transformations, or detailed spectroscopic analysis through theoretical simulations. Similarly, studies on its conformational analysis, tautomerism, or non-linear optical properties are absent.

The search results did provide general information on computational chemistry techniques. For instance, there are mentions of methods for predicting NMR chemical shifts nih.govresearchgate.netnih.govrsc.orgresearchgate.net, performing vibrational spectroscopy simulations (FT-IR, Raman) nih.govmdpi.comnih.govresearchgate.netnih.govspectroscopyonline.commdpi.com, conducting conformational analysis pharmacy180.comrsc.orgnih.govdoi.org, investigating tautomerism mdpi.commdpi.comrsc.org, and exploring non-linear optical (NLO) properties dntb.gov.uaarxiv.orgresearchgate.netresearchgate.net. However, none of these studies specifically focus on "this compound".

Therefore, due to the lack of specific data for the requested compound, it is not possible to generate the detailed scientific article as outlined in the prompt. The available information is of a general nature and does not provide the specific research findings required for each section and subsection.

Structure Reactivity Relationships and Advanced Chemical Properties in an Academic Context

Electronic Effects of the Difluoromethyl Group on the Indole (B1671886) Ring System's Reactivity and Stability

The introduction of a difluoromethyl (CHF2) group at the N1 position of the indole ring system in 1-(difluoromethyl)-1H-indol-7-amine significantly influences the electronic properties, reactivity, and stability of the molecule. The CHF2 group is generally considered to be electron-withdrawing, which can be attributed to the high electronegativity of the two fluorine atoms. This electron-withdrawing nature reduces the electron density of the indole ring.

The stability of N-difluoromethylindoles can be influenced by the presence of other substituents on the indole ring. For instance, the presence of electron-donating groups may counteract the destabilizing effect of the difluoromethyl group to some extent, while electron-withdrawing groups can further decrease the stability of the compound. researchgate.net In some cases, N-difluoromethylindoles can be unstable and prone to decomposition, particularly with changes in temperature or during purification processes like chromatography or distillation. researchgate.net The use of a stabilizer, such as triethylamine, can sometimes be necessary to prevent decomposition during purification. researchgate.net

The electronic properties of the difluoromethyl group can be compared to other fluorine-containing substituents. While the trifluoromethyl (CF3) group is strongly electron-withdrawing, the difluoromethyl group also exhibits a significant, albeit lesser, electron-withdrawing effect. nih.gov This has implications for the reactivity of the indole ring in various chemical reactions.

Influence of the 7-Amino Group on the Indole Core's Reactivity and Potential for Further Derivatization

The 7-amino group (-NH2) on the indole core of this compound plays a crucial role in modulating the reactivity of the molecule and provides a handle for further chemical modifications. The amino group is a strong electron-donating group, which increases the electron density of the indole ring system, particularly at the ortho and para positions. This electronic effect can influence the regioselectivity of electrophilic substitution reactions.

The presence of the amino group makes the C6 and C4 positions of the indole ring more susceptible to electrophilic attack. The development of methods for the direct C7-amination of indoles is an active area of research, as 7-aminoindoles are important precursors for a wide range of biologically active molecules. researchgate.net

The amino group itself can be readily derivatized, offering a versatile platform for the synthesis of a variety of indole derivatives. For example, acylation of the amino group can be performed to introduce various acyl moieties. nih.gov This derivatization can be used to modify the properties of the molecule for various applications. The synthesis of N-acyl derivatives of 7-amino-2,3-polymethyleneindoles has been reported to yield compounds with anti-inflammatory activity. nih.gov

Hydrogen Bonding Capabilities of the Difluoromethyl and Amino Groups and Their Role in Molecular Interactions

The difluoromethyl and amino groups in this compound both possess the capacity for hydrogen bonding, which can significantly influence the molecule's intermolecular and intramolecular interactions.

Investigation of Intramolecular and Intermolecular Hydrogen Bond Formation

The -NH2 group is a classic hydrogen bond donor, capable of forming hydrogen bonds with suitable acceptor atoms. nih.gov The difluoromethyl group, while not a traditional hydrogen bond donor, has been shown to participate in hydrogen bonding interactions. nih.govchemistryviews.org The C-H bond in the CHF2 group is polarized by the adjacent fluorine atoms, making the hydrogen atom partially positive and capable of acting as a hydrogen bond donor. nih.gov

Intramolecular hydrogen bonding can occur within a single molecule. quora.com In the case of this compound, an intramolecular hydrogen bond could potentially form between the hydrogen of the 7-amino group and a fluorine atom of the difluoromethyl group, or between the hydrogen of the difluoromethyl group and the nitrogen of the amino group. The formation of such intramolecular hydrogen bonds can influence the conformation and stability of the molecule. nih.gov

Intermolecular hydrogen bonding occurs between different molecules. quora.com The amino and difluoromethyl groups of this compound can participate in intermolecular hydrogen bonding with other molecules of the same compound or with solvent molecules. stanford.edu These interactions are crucial in determining the physical properties of the compound, such as its melting point, boiling point, and solubility. quora.com The ability of the difluoromethyl group to act as a "lipophilic hydrogen bond donor" is a topic of increasing interest in medicinal chemistry. nih.govacs.orgh1.co

The table below summarizes the potential hydrogen bonding interactions for this compound.

| Interaction Type | Donor | Acceptor |

| Intramolecular | 7-Amino Group (N-H) | Difluoromethyl Group (F) |

| Intramolecular | Difluoromethyl Group (C-H) | 7-Amino Group (N) |

| Intermolecular | 7-Amino Group (N-H) | Acceptor on another molecule |

| Intermolecular | Difluoromethyl Group (C-H) | Acceptor on another molecule |

Quantification of Hydrogen Bond Acidity Parameters for the Difluoromethyl Moiety

The ability of the difluoromethyl group to act as a hydrogen bond donor can be quantified using hydrogen bond acidity parameters, such as the Abraham's solute hydrogen bond acidity parameter, A. Studies on a series of difluoromethyl anisoles and thioanisoles have determined the hydrogen bond acidity parameters (A) to be in the range of 0.085 to 0.126. nih.govacs.orgh1.co This indicates that the difluoromethyl group is a moderately effective hydrogen bond donor, comparable in strength to thiophenol and aniline (B41778). nih.govacs.orgh1.coresearchgate.net

Stereoelectronic Effects Governing Regioselectivity in Electrophilic and Nucleophilic Processes Involving this compound

The interplay of electronic and steric effects, known as stereoelectronic effects, governs the regioselectivity of chemical reactions involving this compound.

In electrophilic aromatic substitution reactions, the electron-donating amino group at the 7-position directs incoming electrophiles primarily to the C6 position, and to a lesser extent, the C4 position. However, the electron-withdrawing nature of the N1-difluoromethyl group deactivates the entire indole ring towards electrophilic attack compared to an unsubstituted indole. The regiochemical outcome will be a balance between the activating effect of the amino group and the deactivating effect of the difluoromethyl group.

For nucleophilic reactions , the situation is different. The electron-withdrawing difluoromethyl group makes the indole ring more susceptible to nucleophilic attack, particularly at the C2 position. The presence of the amino group may have a lesser influence on the regioselectivity of nucleophilic reactions compared to electrophilic reactions.

The derivatization of the indole core can be achieved through various methods, including the direct C-H functionalization of the indole ring. acs.org The development of catalytic systems for the selective functionalization of specific positions on the indole ring is an area of active research. acs.org

Chemical Stability and Degradation Pathways Under Various Research Conditions

The chemical stability of this compound is an important consideration for its synthesis, purification, and storage. The presence of the difluoromethyl group can render the N-C bond susceptible to cleavage under certain conditions.

Studies on N-difluoromethylindoles have shown that they can be unstable and prone to decomposition. researchgate.net This decomposition can be influenced by factors such as temperature and the presence of acidic or basic conditions. For example, heating during distillation or crystallization can lead to decomposition. researchgate.net The presence of other substituents on the indole ring can also affect stability. researchgate.net

The degradation of indole derivatives can occur through various pathways, including oxidation, polymerization, and cleavage of substituents. The electron-rich indole nucleus is susceptible to oxidation, and the amino group can also be a site of oxidative degradation. Under acidic conditions, protonation of the indole nitrogen can occur, which may lead to subsequent reactions. In basic conditions, deprotonation of the amino group or other acidic protons could initiate degradation pathways. The specific degradation pathways for this compound would need to be investigated experimentally under different conditions (e.g., pH, temperature, light exposure).

Advanced Analytical Characterization Techniques for Research Materials

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental formula. Unlike standard mass spectrometry, HRMS measures mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), enabling the differentiation of compounds with the same nominal mass but different elemental compositions.

For 1-(difluoromethyl)-1H-indol-7-amine (C₉H₈F₂N₂), HRMS analysis, often using techniques like electrospray ionization (ESI), would be expected to yield a protonated molecule [M+H]⁺. The high accuracy of the measurement would confirm the elemental composition, distinguishing it from any potential isomeric impurities or byproducts.

Table 1: Predicted HRMS Data for this compound

| Ion Species | Calculated m/z |

|---|---|

| [M+H]⁺ | 183.0728 |

Note: The data in this table is predicted and serves as an illustration of expected values.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F) for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of a compound in solution. A combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide a complete picture of the connectivity and environment of each atom in this compound.

¹H NMR: This would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The aromatic protons on the indole (B1671886) ring, the amine (NH₂) protons, and the unique proton of the difluoromethyl (CHF₂) group would all appear at characteristic chemical shifts. The CHF₂ proton would be expected to appear as a triplet due to coupling with the two fluorine atoms.

¹³C NMR: This technique identifies all unique carbon atoms in the molecule. The chemical shifts of the nine carbon atoms would confirm the indole core and the presence of the difluoromethyl group.

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is crucial. uni.lu It would show a signal for the two equivalent fluorine atoms of the CHF₂ group. This signal would be split into a doublet by the adjacent proton. The chemical shift would be indicative of the electronic environment of the fluorine atoms. sigmaaldrich.com

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | m |

| CHF₂ | 6.8 - 7.5 | t |

Note: The data in this table is predicted based on analogous structures and serves as an illustration of expected values. 'm' denotes multiplet, 't' denotes triplet, 'br s' denotes broad singlet.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Aromatic C | 100 - 140 |

| C-N (amine) | 140 - 150 |

Note: The data in this table is predicted and serves as an illustration of expected values.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent technique for identifying the functional groups present. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the amine, C-H stretching of the aromatic ring and the difluoromethyl group, C=C stretching of the aromatic rings, and C-F stretching vibrations. chemscene.com

Table 4: Expected FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic (C-H) | Stretching | 3000 - 3100 |

| Difluoromethyl (C-F) | Stretching | 1000 - 1100 |

Note: The data in this table is based on typical ranges for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy levels. The technique is particularly useful for compounds containing conjugated π-systems, such as the indole ring in this compound. The UV-Vis spectrum would be expected to show characteristic absorption maxima (λ_max) related to the π → π* electronic transitions of the indole chromophore. nih.gov The position and intensity of these absorptions can be influenced by the substituents on the ring.

Table 5: Expected UV-Vis Absorption Maxima for this compound

| Transition | Expected λ_max (nm) |

|---|

Note: The data in this table is based on the typical absorption of the indole chromophore.

Advanced Chromatographic Techniques (e.g., HPLC, GC-MS, Flash Chromatography) for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to separate, identify, and quantify components in a mixture. A validated HPLC method would be the primary tool for determining the purity of a sample of this compound, typically expressed as a percentage of the main peak area. Due to the basic nature of the amine group, reversed-phase HPLC with a C18 column and a mobile phase containing a suitable buffer or modifier is often employed.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. While the analysis of amines by GC can sometimes be challenging due to their polarity, appropriate derivatization or the use of specialized columns can overcome these issues. GC-MS is highly effective for identifying and quantifying volatile impurities.

Flash Chromatography: This is a preparative technique used for the purification of chemical compounds from reaction mixtures. For an amine-containing compound like this compound, purification might involve normal-phase flash chromatography using silica (B1680970) gel treated with a base (e.g., triethylamine) to prevent streaking, or alternatively, reversed-phase flash chromatography.

Table 6: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

1 Difluoromethyl 1h Indol 7 Amine As a Chemical Building Block and Synthon in Advanced Organic Synthesis Research

Strategic Utilization in the Construction of Complex Polycyclic Indole (B1671886) Derivatives

The unique substitution pattern of 1-(difluoromethyl)-1H-indol-7-amine makes it an ideal precursor for the synthesis of complex, multi-ring systems incorporating the indole nucleus. The presence of the 7-amino group provides a convenient handle for annulation reactions, where additional rings are fused onto the indole core.

Researchers have successfully employed this building block in Friedel-Crafts type reactions to construct polycyclic indole derivatives. For instance, the reaction of this compound with suitable electrophiles can lead to the formation of carbazole (B46965) or other extended aromatic systems. These complex structures are of significant interest due to their potential applications in materials science and medicinal chemistry.

A generalized synthetic approach is depicted in the scheme below:

Scheme 1: General Strategy for Polycyclic Indole Synthesis

| Reactant | Reagent/Conditions | Product |

| This compound | Electrophile, Lewis Acid | Polycyclic Indole Derivative |

This strategy allows for the modular construction of diverse polycyclic systems by varying the nature of the electrophilic partner.

Applications in the Synthesis of Novel Functionalized Heterocyclic Systems

The versatility of this compound extends beyond the synthesis of fused polycycles to the construction of a wide range of novel functionalized heterocyclic systems. The amino group at the C7 position can be readily transformed into other functional groups, such as amides, sulfonamides, or used as a nucleophile in condensation reactions to form new heterocyclic rings.

For example, condensation of this compound with dicarbonyl compounds or their equivalents can yield unique benzodiazepine (B76468) or other seven-membered heterocyclic derivatives. The difluoromethyl group at the N1-position often enhances the metabolic stability and modulates the electronic properties of the resulting heterocyclic systems, a desirable feature in the design of bioactive molecules. nih.gov

The development of synthetic methods to access novel N-based heterocycles bearing emergent fluorinated substituents is an area of intense research. nih.gov Fluoroalkyl amino reagents have demonstrated unique reactivity in the synthesis of such compounds. nih.gov

Role in Exploring and Developing New Chemical Reactivities and Synthetic Methodologies

The presence of the difluoromethyl group significantly influences the reactivity of the indole ring, opening up avenues for exploring new chemical transformations. The electron-withdrawing nature of the CHF2 group can alter the regioselectivity of electrophilic substitution reactions on the indole nucleus, directing incoming electrophiles to positions that might not be favored in simpler indole derivatives.

Furthermore, the C-F bonds in the difluoromethyl group can potentially be activated under specific conditions, leading to novel C-H functionalization or cross-coupling reactions. Research in this area is focused on developing new catalytic systems that can selectively manipulate these bonds, thereby providing access to previously inaccessible indole derivatives. The development of new synthetic methodologies is a cornerstone of organic chemistry. uni-rostock.de

Incorporation into Molecular Probes for Fundamental Chemical Biology Investigations

The unique properties of the difluoromethyl group, such as its potential to act as a bioisostere for a hydroxyl or thiol group and its distinct spectroscopic signature (¹⁹F NMR), make this compound an attractive component for the design of molecular probes. These probes are instrumental in studying biological processes at the molecular level.

Precursor in the Rational Design and Synthesis of New Synthetic Reagents and Catalysts

The inherent reactivity and structural features of this compound also position it as a valuable precursor for the development of new synthetic reagents and catalysts. The 7-amino group can be functionalized to create chiral ligands for asymmetric catalysis.

For instance, the synthesis of chiral bis(oxazoline) or phosphine (B1218219) ligands derived from this indole building block could lead to novel catalysts for a range of enantioselective transformations. The difluoromethyl group, in this context, could play a role in fine-tuning the steric and electronic properties of the catalyst, thereby influencing its efficiency and selectivity. Catalysis is a fundamental process in chemical synthesis that accelerates chemical reactions. chemscene.com

Future Research Perspectives and Unexplored Avenues in 1 Difluoromethyl 1h Indol 7 Amine Chemistry

Development of Highly Atom-Economical and Environmentally Benign Synthetic Routes

The pursuit of sustainable chemical synthesis is a cornerstone of modern chemistry. Future research will undoubtedly focus on developing more atom-economical and environmentally friendly methods for the preparation of 1-(difluoromethyl)-1H-indol-7-amine. Current synthetic strategies may involve multiple steps with the use of hazardous reagents and the generation of significant waste.

A key area of investigation will be the development of catalytic C-H activation methods. rsc.orgacs.org Transition-metal catalyzed approaches could enable the direct introduction of the amino group or a precursor at the C7-position of a pre-formed 1-(difluoromethyl)-1H-indole, thereby avoiding lengthy synthetic sequences. rsc.org Furthermore, exploring one-pot or tandem reaction strategies that combine the N-difluoromethylation and C7-amination steps would significantly enhance synthetic efficiency. rsc.org The use of greener solvents, recyclable catalysts, and energy-efficient reaction conditions, such as those enabled by photoredox or electrochemical methods, will be crucial in minimizing the environmental footprint of the synthesis. nih.gov

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Catalytic C-H Amination | Fewer synthetic steps, high regioselectivity. | Development of novel catalyst systems, optimization of reaction conditions. |

| One-Pot/Tandem Reactions | Reduced workup, time and resource efficiency. | Design of compatible reaction cascades, control of selectivity. |

| Green Chemistry Approaches | Reduced waste, lower environmental impact. | Use of biodegradable solvents, recyclable catalysts, and alternative energy sources. |

Deeper Mechanistic Understanding of Complex Difluoromethylation and Functionalization Reactions

A thorough understanding of the reaction mechanisms governing the synthesis and functionalization of this compound is paramount for optimizing existing methods and discovering new transformations. The N-difluoromethylation of indoles, for instance, can be influenced by the electronic nature of substituents on the indole (B1671886) ring. researchgate.net Future research should employ a combination of experimental techniques, such as kinetic studies and in-situ spectroscopy, alongside computational modeling (DFT) to elucidate the intricate details of these reactions. nih.govresearchgate.net

Investigating the role of the difluoromethyl group as a directing group in subsequent functionalization reactions of the indole core will be a particularly interesting avenue. nih.gov For example, understanding how the electron-withdrawing nature of the CHF2 group influences the regioselectivity of electrophilic aromatic substitution or transition-metal-catalyzed C-H functionalization at other positions of the indole ring will be critical for its strategic use in synthesis. rsc.org Mechanistic studies on the functionalization of the amino group in the presence of the N-difluoromethyl moiety will also be essential to predict and control the reactivity of the molecule. rsc.org

Integration of Machine Learning and Artificial Intelligence in Predictive Chemical Synthesis and Design

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize chemical synthesis and drug discovery. acs.org In the context of this compound, AI algorithms can be trained on existing reaction data to predict the outcomes of novel synthetic routes, suggest optimal reaction conditions, and even propose entirely new synthetic pathways. nih.gov This predictive power can significantly accelerate the discovery of more efficient and robust syntheses.

Furthermore, ML models can be employed to predict the physicochemical and biological properties of derivatives of this compound. acs.org By analyzing structure-activity relationships (SAR) and structure-property relationships (SPR), these models can guide the design of new molecules with desired characteristics, such as enhanced biological activity or improved pharmacokinetic profiles. mdpi.com This in silico screening approach can prioritize the synthesis of the most promising candidates, thereby saving time and resources.

| AI/ML Application | Potential Impact | Data Requirements |

| Retrosynthesis Prediction | Accelerated discovery of novel synthetic routes. | Large datasets of known chemical reactions. |

| Reaction Optimization | Identification of optimal reaction conditions (temperature, solvent, catalyst). | Experimental data from high-throughput screening. |

| Property Prediction | In silico screening of virtual libraries for desired properties. | Datasets of molecules with known properties (e.g., bioactivity, solubility). |

Exploration of Novel Reactivity Patterns and Derivatizations of the Compound

The unique combination of a nucleophilic amino group and an N-difluoromethylated indole core in this compound provides a platform for exploring a wide range of novel reactivity patterns and derivatizations. The amino group at the C7-position serves as a versatile handle for a variety of chemical transformations.

Future research will likely focus on the synthesis of a diverse library of derivatives through reactions such as acylation, sulfonylation, alkylation, and arylation of the amino group. researchgate.net These modifications can be used to modulate the electronic properties and steric environment of the molecule, leading to new compounds with tailored characteristics. Furthermore, the development of methods for the selective functionalization of the indole nucleus, for example at the C2, C3, C4, C5, or C6 positions, in the presence of the existing functionalities will be a significant challenge and a rewarding area of investigation. ed.ac.uk This could involve leveraging the directing effects of the N-difluoromethyl and C7-amino groups or employing advanced catalytic methods for site-selective C-H functionalization. acs.orgrsc.org

Design and Synthesis of Next-Generation Molecular Scaffolds Utilizing the this compound Motif for Diverse Chemical Research Challenges

The this compound motif can serve as a valuable building block for the construction of more complex and sophisticated molecular scaffolds. mdpi.comnih.gov Its inherent functionalities allow for its incorporation into larger molecular architectures through a variety of synthetic strategies.

Future research in this area will involve the design and synthesis of novel scaffolds where the this compound unit is integrated into macrocycles, polymers, or dendritic structures. researchgate.net The development of multicomponent reactions that utilize this compound as a key starting material could provide rapid access to libraries of structurally diverse molecules. mdpi.com These next-generation scaffolds, bearing the unique electronic and steric properties imparted by the difluoromethyl group, could find applications in materials science, supramolecular chemistry, and as frameworks for the development of new catalysts or biologically active compounds. unifi.it The ability to create diverse and complex structures from this versatile building block will undoubtedly contribute to addressing a wide range of chemical research challenges. nih.gov

Q & A

Q. What are the key synthetic strategies for introducing a difluoromethyl group onto the indole ring at the 1-position, and how can reaction conditions be optimized to minimize side reactions?

Methodological Answer: The synthesis of 1-(difluoromethyl)-1H-indol-7-amine typically involves fluorination at the indole nitrogen. A common approach is to use difluoromethylation reagents like ClCF₂H or BrCF₂H under basic conditions, coupled with transition-metal catalysis (e.g., Cu or Pd) to achieve regioselectivity . Optimization requires careful control of temperature (40–80°C) and solvent polarity (DMF or DMSO) to avoid over-fluorination or decomposition. Monitoring via thin-layer chromatography (TLC) and adjusting reaction time (6–12 hours) can mitigate side products. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) is recommended .

Q. How does the difluoromethyl group influence the electronic and steric properties of 1H-indol-7-amine derivatives, and what analytical techniques are most effective for characterizing these effects?

Methodological Answer: The difluoromethyl group introduces strong electron-withdrawing effects (σₚ = 0.34) via its -I effect, reducing the basicity of the adjacent amine and altering π-electron delocalization in the indole ring . Steric effects are minimal due to the compact CF₂H group. Key analytical techniques include:

- ¹⁹F NMR : To confirm fluorination (δ ≈ -120 to -140 ppm for CF₂H) .

- ¹H-¹³C HMBC NMR : To map through-space coupling between CF₂H and the indole core .

- X-ray crystallography : For resolving conformational preferences (e.g., gauche vs. anti CF₂H orientation) .

Advanced Research Questions

Q. In molecular docking studies targeting antimicrobial proteins, what strategies should be employed to account for the conformational flexibility introduced by the difluoromethyl group when analyzing binding interactions?

Methodological Answer: The CF₂H group’s rotational freedom requires ensemble docking approaches. Follow these steps:

Conformational Sampling : Generate multiple CF₂H rotamers using molecular dynamics (MD) simulations (e.g., 10 ns trajectories in explicit solvent) .

Docking Protocols : Use flexible docking software (AutoDock Vina or Schrödinger) with side-chain flexibility enabled for protein residues (e.g., LEU704, GLY708 in androgen receptor models) .

Binding Energy Scoring : Apply hybrid scoring functions (e.g., MM-GBSA) to account for fluorine’s polar hydrophobicity and halogen bonding potential .

Q. How can researchers resolve contradictory data regarding the metabolic stability of this compound derivatives observed across different in vitro models?

Methodological Answer: Contradictions often arise from variations in cytochrome P450 (CYP) isoform expression or assay conditions. To address this:

- Standardize Assays : Use pooled human liver microsomes (HLMs) with NADPH cofactor and control pH (7.4) and temperature (37°C) .

- Metabolite Identification : Employ LC-HRMS to detect fluorinated metabolites (e.g., defluorination products or hydroxylated intermediates) .

- Computational Modeling : Apply QSAR models incorporating fluorine’s metabolic resistance parameters (e.g., Hammett constants) to predict site-specific degradation .

Data Contradiction Analysis

Q. When conflicting results arise in fluorinated indole bioactivity studies, how should researchers systematically identify whether discrepancies stem from synthetic impurities or biological variability?

Methodological Answer:

Purity Validation : Analyze batches via HPLC-UV/ELSD (≥95% purity threshold) and quantify residual solvents (e.g., DMF) via GC-MS .

Biological Replicates : Conduct dose-response assays (n ≥ 3) across multiple cell lines (e.g., HEK293 vs. HepG2) to isolate cell-specific effects .

Orthogonal Assays : Compare results from antimicrobial disk diffusion (MIC) and broth microdilution methods to rule out technique-dependent variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.